molecular formula C7H4F3IO2 B12622351 1-Iodyl-4-(trifluoromethyl)benzene CAS No. 920757-30-8

1-Iodyl-4-(trifluoromethyl)benzene

Cat. No.: B12622351
CAS No.: 920757-30-8
M. Wt: 304.00 g/mol
InChI Key: VRWSWCNPSWMCJR-UHFFFAOYSA-N
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Description

1-Iodyl-4-(trifluoromethyl)benzene is a high-value, hypervalent iodine reagent designed for research applications. Hypervalent iodine compounds are recognized as versatile, selective, and environmentally friendly oxidants in modern synthetic chemistry. This compound features a powerful iodine(V) center, making it highly effective for various oxidative transformations in the laboratory. The core research value of this compound lies in its potential to facilitate challenging oxidations and functional group manipulations. While the specific applications for this exact molecule are an area of active research, analogous iodylbenzene derivatives are known to participate in C–H functionalization, the oxidation of alcohols to carbonyls, and the construction of complex heterocyclic scaffolds. The strong electron-withdrawing nature of the trifluoromethyl group on the benzene ring can significantly enhance the reactivity and stability of the hypervalent iodine center, allowing for unique reaction pathways and selectivity. The mechanism of action for reagents in this class typically involves a ligand exchange at the iodine center, followed by a reductive elimination that transfers an oxygen atom or an organic group to the substrate. This makes them particularly valuable as synthetic equivalents of heavy metal oxidants, offering a safer and more sustainable alternative. Researchers can leverage this compound to explore new catalytic cycles and develop novel synthetic methodologies. Intended Use and Handling: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

920757-30-8

Molecular Formula

C7H4F3IO2

Molecular Weight

304.00 g/mol

IUPAC Name

1-iodyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H4F3IO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H

InChI Key

VRWSWCNPSWMCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I(=O)=O

Origin of Product

United States

Mechanistic Investigations of 1 Iodyl 4 Trifluoromethyl Benzene Reactivity

Fundamental Reaction Pathways in Hypervalent Iodine Chemistry: Oxidative Addition, Ligand Exchange, Reductive Elimination, and Ligand Coupling

The reactivity of hypervalent iodine compounds, including 1-iodyl-4-(trifluoromethyl)benzene, is often contextualized within a framework of reaction pathways analogous to those in transition metal chemistry. These fundamental pathways—oxidative addition, ligand exchange, reductive elimination, and ligand coupling—govern the diverse transformations mediated by these reagents. acs.org

Oxidative Addition: This process involves the addition of a substrate to the iodine center, formally increasing the oxidation state of the iodine. In the context of transition metal catalysis, hypervalent iodine reagents can act as oxidants, facilitating a net two-electron oxidation at the metal center. nih.gov This is a key step in many catalytic cycles where the hypervalent iodine compound transfers its ligands to the metal. nih.govacs.org

Ligand Exchange: This is a crucial step where a ligand on the hypervalent iodine center is replaced by another nucleophile. acs.orgprinceton.edu This process is fundamental to the functionalization of various substrates, as it allows for the introduction of new atoms or groups into the reacting molecule. uwaterloo.ca The exact mechanism of ligand exchange can be either dissociative or associative, depending on the specific iodane (B103173) and reaction conditions. rsc.org For instance, (difluoroiodo)arenes can be synthesized via ligand exchange between a hypervalent iodine compound and a fluoride (B91410) source. acs.org

Reductive Elimination: In this step, two ligands attached to the iodine center are expelled, forming a new bond between them and reducing the oxidation state of the iodine. acs.orgprinceton.edu This process is the key to the reactivity of many hypervalent iodine compounds, leading to the formation of the desired product and the regeneration of a lower-valent iodine species. princeton.edu The facility of this step is attributed to the energetically favorable generation of a monovalent iodine compound, making the iodonio group an excellent leaving group, often referred to as a "hypernucleofuge". rsc.org

Ligand Coupling: This term is often used to describe the concerted process of bond formation between two ligands on the iodine center, which occurs with retention of the stereochemical configuration of the ligands. rsc.org It is mechanistically distinct from the stepwise process of reductive elimination that can occur in transition metal catalysis. rsc.org The specific pathway, whether it be ligand coupling or a different form of reductive elimination, is highly dependent on the nature of the ligands, the reaction partner, and the conditions. rsc.org

Influence of the Trifluoromethyl Group on Electronic Structure and Regioselectivity

The trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, exerts a profound influence on the electronic structure and reactivity of the benzene (B151609) ring and the attached iodyl group in this compound. nih.gov This influence is critical in determining the regioselectivity and efficiency of reactions mediated by this compound.

The -CF3 group significantly enhances the electrophilic character of the iodine center. nih.gov This increased electrophilicity makes the iodine atom more susceptible to nucleophilic attack, a key step in many hypervalent iodine-mediated reactions. princeton.edu The strong inductive effect of the -CF3 group withdraws electron density from the aromatic ring and, consequently, from the iodine atom, rendering it more electron-deficient. nih.govacs.org This electronic modification can enhance the propensity of the hypervalent iodine center toward reduction, thereby increasing its reactivity. acs.org

For example, in electrophilic trifluoromethylation reactions using hypervalent iodine reagents, the introduction of an electron-withdrawing nitro group in the para position of the aromatic ring was shown to increase the reagent's reactivity. acs.org This principle applies to the -CF3 group in this compound, suggesting that it would be more reactive than its non-fluorinated counterpart, iodylbenzene. The increased reactivity can be attributed to the enhanced positive charge on the iodine atom, which facilitates the initial nucleophilic attack and subsequent ligand exchange or reductive elimination steps. scripps.edu

Furthermore, the -CF3 group can influence the regioselectivity of reactions. In reactions involving electrophilic attack on the aromatic ring of the reagent itself, the strong deactivating and meta-directing nature of the -CF3 group would steer incoming electrophiles to the meta position. However, in reactions where this compound acts as a group transfer agent, the electronic nature of the substrate primarily dictates the regioselectivity. The electron-withdrawing nature of the p-trifluoromethylphenyl group can influence the migratory aptitude in competitive ligand coupling reactions.

The presence of the -CF3 group also impacts the physical properties of the molecule, such as its lipophilicity and stability. mdpi.comcymitquimica.com Increased lipophilicity can affect solubility and interactions with nonpolar substrates and solvents. mdpi.com The high metabolic stability conferred by the C-F bonds is another important characteristic. mdpi.com

A comparative study on the electronic effects of substituents on hypervalent iodine reagents revealed that electron-withdrawing groups lead to a lengthening of the I-O bond and a shortening of the I-C bond in the solid state. acs.org This structural modification reflects the altered electronic distribution and can be correlated with the observed reactivity.

Characterization of Key Intermediates and Transition States in this compound Mediated Reactions

The elucidation of reaction mechanisms for this compound necessitates the characterization of transient species such as intermediates and transition states. While the direct observation of these species is often challenging due to their short lifetimes, a combination of experimental techniques and computational modeling provides valuable insights.

In many reactions catalyzed by transition metals where hypervalent iodine reagents are used as oxidants, the formation of metal-iodine adducts is a key step. For instance, in palladium-catalyzed reactions, the hypervalent iodine reagent can coordinate to the palladium center, forming a square pyramidal complex. nih.gov In this intermediate, an iodonium (B1229267) species can occupy the apical position, stabilized by an interaction with the palladium d-orbitals. nih.gov Subsequent isomerization and electron transfer can lead to the oxidation of the metal and reduction of the iodine. nih.gov

For reactions directly involving the hypervalent iodine reagent, the initial step is often the formation of a complex between the reagent and the substrate. In the oxidation of alcohols, for example, a hypervalent iodine-alcohol complex is formed, which then undergoes ligand exchange to yield the product. numberanalytics.com

In the context of trifluoromethylation reactions using related hypervalent iodine reagents, reactive intermediates are proposed to be formed under Lewis or Brønsted acid catalysis. researchgate.net Experimental evidence suggests that under these conditions, the activated species retains significant iodane character. researchgate.net

The general structure of iodine(III) derivatives, which are precursors to iodyl compounds and are involved in many of their reactions, is a trigonal bipyramid. acs.org In this geometry, the more electronegative ligands occupy the axial positions, while the aryl group and lone pairs reside in the equatorial positions. acs.orgnih.gov The bonding in these species is described by a three-center-four-electron (3c-4e) bond model, which accounts for the linear arrangement of the ligands and the electrophilic nature of the iodine center. acs.orgillinois.edu

The characterization of these intermediates and transition states often relies on spectroscopic methods such as NMR, and in some cases, X-ray crystallography of stable analogues. illinois.edubeilstein-journals.org For instance, the formation of a tetracoordinated hypervalent iodine species with a square planar geometry has been confirmed by X-ray analysis, supporting an associative pathway for ligand exchange. rsc.org

Theoretical and Computational Approaches to Elucidate Reaction Mechanisms

To gain a deeper understanding of the intricate reaction mechanisms of this compound, theoretical and computational methods are indispensable tools. These approaches allow for the investigation of electronic structures, reaction pathways, and the properties of transient species that are difficult to study experimentally. nih.gov

Density Functional Theory (DFT) has become a powerful method for studying the electronic structure and reactivity of hypervalent iodine compounds. allsubjectjournal.com DFT calculations can provide valuable information about the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This allows for the mapping of the potential energy surface of a reaction and the determination of activation barriers, which are crucial for understanding reaction kinetics. nih.gov

For example, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed C-H alkoxylation using hypervalent iodine(III) reagents. nih.gov These studies revealed an unprecedented mechanism involving the formation of a square pyramidal palladium(II) complex with an apical iodonium species. nih.gov The calculations showed that the oxidative addition and reductive elimination steps have very low activation barriers. nih.gov

DFT can also be used to probe the influence of substituents, such as the trifluoromethyl group, on the electronic properties and reactivity of the molecule. By comparing the calculated properties of this compound with those of iodylbenzene, the electronic effects of the -CF3 group can be quantified.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity; a smaller gap generally corresponds to higher reactivity. allsubjectjournal.com

In the context of this compound, FMO analysis can be used to predict the sites of nucleophilic and electrophilic attack. The LUMO is typically localized on the electrophilic iodine center, indicating its susceptibility to nucleophilic attack. The distribution and energy of the HOMO can provide insights into the molecule's behavior as a nucleophile or its propensity to undergo oxidation. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, which can affect the molecule's reactivity in different types of reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de NBO analysis provides a quantitative description of bonding and charge distribution within a molecule. allsubjectjournal.com

For this compound, NBO analysis can be used to:

Determine the natural atomic charges on each atom, providing a quantitative measure of the electrophilicity of the iodine center and the electron-withdrawing effect of the trifluoromethyl group.

Analyze the hybridization of the atomic orbitals involved in bonding.

Investigate hyperconjugative interactions, which are stabilizing interactions between occupied and unoccupied orbitals. These interactions can provide insights into the delocalization of electron density and the stability of the molecule. allsubjectjournal.com

Characterize the nature of the hypervalent bond at the iodine center, confirming the three-center-four-electron bonding model.

By providing a detailed picture of the electronic structure and bonding, NBO analysis complements DFT and FMO analyses in elucidating the reactivity of this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of 1-Iodo-4-(trifluoromethyl)benzene

PropertyValueSource
CAS Number 455-13-0 cymitquimica.com
Molecular Formula C7H4F3I cymitquimica.comnih.gov
Molecular Weight 272.01 g/mol nih.gov
IUPAC Name 1-iodo-4-(trifluoromethyl)benzene nih.gov
SMILES C1=CC(=CC=C1C(F)(F)F)I nih.gov
InChI InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H cymitquimica.comnih.gov
InChIKey SKGRFPGOGCHDPC-UHFFFAOYSA-N nih.gov

Table 2: NMR Data for Compounds with a Trifluoromethylphenyl Group

CompoundNucleusChemical Shift (ppm)Coupling Constant (Hz)Source
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a)¹³C122.8 (CF₃)¹J(C-F) = 285 mdpi.com
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a)¹³C128.8 (C-CF₃)²J(C-F) = 32 mdpi.com
3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (1b)¹³C124.2 (CF₃)¹J(C-F) = 272 mdpi.com
3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (1b)¹³C129.2 (C-CF₃)²J(C-F) = 32 mdpi.com
5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one¹³C121.8 (CAr-I) beilstein-journals.orgnih.gov
1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one¹³C114.8 (CAr-I) beilstein-journals.orgnih.gov
2-iodo-5-nitrobenzoic acid¹³C103.7 (CAr-I) beilstein-journals.orgnih.gov
2-iodobenzoic acid¹³C94.1 (CAr-I) beilstein-journals.orgnih.gov

Applications of 1 Iodyl 4 Trifluoromethyl Benzene in Advanced Organic Synthesis

Oxidative Transformations

As a robust oxidizing agent, 1-iodyl-4-(trifluoromethyl)benzene and related hypervalent iodine compounds facilitate a wide array of oxidative transformations, from the functionalization of simple heteroatoms to complex, cascade reactions.

The selective oxidation of functional groups is a cornerstone of organic synthesis. Hypervalent iodine(V) reagents provide a metal-free option for these transformations, often proceeding with high selectivity and under mild conditions, thus avoiding overoxidation to undesired products.

Alcohols: Primary and secondary alcohols can be efficiently oxidized to the corresponding aldehydes and ketones. Reagents like 2-iodylbenzoic acid (IBX), a close analog of this compound, are well-established for these conversions. researchgate.net The reaction is often clean and high-yielding, and avoids the use of toxic heavy metal oxidants like chromium or manganese. beilstein-journals.org The enhanced electrophilicity of the iodine center in this compound is expected to facilitate this transformation, potentially at lower temperatures or shorter reaction times compared to less activated reagents. Photoelectrochemical methods and the use of catalysts like gold nanoparticles supported on cerium(IV) oxide also provide pathways for the selective oxidation of aromatic alcohols to aldehydes. nih.govrsc.org

Aldehydes: While aldehydes are typically susceptible to overoxidation to carboxylic acids, specific conditions can control the reaction. libretexts.org Hypervalent iodine reagents are more commonly employed in the challenging synthesis of aldehydes from alcohols without further oxidation. beilstein-journals.org The oxidation of aldehydes to carboxylic acids can be achieved with various oxidants, and the mechanism often involves the formation of a gem-diol intermediate. libretexts.org

Sulfides: The selective oxidation of sulfides to sulfoxides, without further oxidation to the sulfone, is a valuable transformation. Hypervalent iodine reagents, such as esters of 2-iodoxybenzoic acid (IBX-esters), have proven to be highly effective for this purpose. umn.edu These reactions are chemoselective, tolerating a variety of other functional groups. umn.edu Other methods using reagents like magnesium monoperoxyphthalate or photocatalytic systems also achieve this selective oxidation. rsc.orgnih.gov The high oxidation potential of this compound makes it a suitable candidate for this transformation.

Table 1: Representative Examples of Selective Oxidation

Substrate Type Reagent/System Product Type Selectivity Reference
Benzylic Alcohols N-heterocycle-stabilized iodanes Benzaldehydes High (No overoxidation) beilstein-journals.org
Aromatic Alcohols Au/CeO₂ + Green Light Aromatic Aldehydes ~100% rsc.org
Glycosyl Sulfides Magnesium monoperoxyphthalate Glycosyl Sulfoxides High nih.gov
Organic Sulfides IBX-esters Sulfoxides High (No sulfone formation) umn.edu

Iodine-mediated oxidative cyclizations are powerful methods for constructing carbo- and heterocyclic ring systems. nih.govresearchgate.net These reactions can form multiple bonds in a single step, often with high regio- and stereoselectivity. Hypervalent iodine reagents, acting as the oxidant, can initiate radical or cationic cascades that lead to complex molecular architectures. For instance, an I(III)-catalyzed oxidative cyclization using Selectfluor as the terminal oxidant has been developed to convert ortho-substituted anilines into benzimidazoles. chemrxiv.org Similarly, reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can mediate the oxidative cyclization of N-arylcarboxamides to form spirocyclopropane quinolinediones. rsc.org These reactions highlight the ability of hypervalent iodine compounds to facilitate the formation of key heterocyclic scaffolds found in bioactive molecules.

Table 2: Examples of Oxidative Cyclization Reactions

Starting Material Reagent System Product Key Feature Reference
o-(1-Alkynyl)benzenesulfonamides I₂ in MeCN 4-Iodo-2H-benzo[e] chemrxiv.orgyoutube.comthiazine-1,1-dioxides Regioselective 6-membered ring formation nih.gov
ortho-Substituted anilines I(III) catalyst, Selectfluor Benzimidazoles Catalytic iodine usage chemrxiv.org
1-Aroyl-N-arylcyclopropane-1-carboxamides PIFA Spirocyclopropane quinolinediones Metal-free, room temperature reaction rsc.org
1,7-Dienes Metal-free system Benzo[b]azepin-2-ones Direct C(sp³)-H cleavage researchgate.net

The direct functionalization of carbon-hydrogen bonds is a primary goal in modern synthesis, as it offers a more atom- and step-economical approach to building molecular complexity. nih.gov Hypervalent iodine reagents play a crucial role as oxidants in these transformations.

Direct C-H Functionalization: Hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can generate radical species upon photolysis, enabling the C–H functionalization of alkylbenzenes to form benzyl (B1604629) esters. rsc.org In palladium-catalyzed systems, iodoarenes like 1-iodo-4-(trifluoromethyl)benzene serve as coupling partners for the direct arylation of C-H bonds in heterocycles like indoles. acs.org While the iodoarene is the aryl source in the Pd-catalyzed reaction, a hypervalent iodine compound can act as the oxidant in other metal-catalyzed or metal-free C-H functionalization schemes. rsc.org

Dehydrogenative Coupling: This class of reactions involves the formation of a new bond between two C-H bonds (or a C-H and an X-H bond) with the formal loss of a hydrogen molecule. Hypervalent iodine reagents are effective oxidants for promoting such couplings. For example, the intramolecular oxidative diaryl coupling of diphenylamines to form carbazoles can be achieved using PIFA, eliminating the need for metal catalysts. thieme-connect.de Similarly, an iodine/DMSO catalytic system can be used for the cross-dehydrogenative coupling of aryl thiols with electron-rich arenes to form aryl sulfides under metal-free conditions. researchgate.net

The dearomatization of phenols provides rapid access to highly functionalized, non-aromatic carbocyclic structures that are valuable intermediates in the synthesis of complex natural products. nih.govrsc.org Hypervalent iodine(V) reagents have emerged as a mild and general method for the selective dearomatization of phenols to ortho-quinones. youtube.com This four-electron oxidation process is ideally suited for I(V) reagents, which are reduced to I(I) species. youtube.com The use of N-ligated hypervalent iodine compounds has been shown to be particularly effective for the oxidation of electron-poor phenols, a transformation that complements other existing methodologies. youtube.com Mechanistic studies suggest that the reaction can proceed through a phenoxenium cation intermediate, especially with electron-rich phenols or strongly oxidizing hypervalent iodine reagents. nih.gov

Table 3: Dearomatization of Substituted Phenols

Phenol Type Reagent System Product Key Feature Reference
Electron-poor 4-substituted phenols in situ generated I(V) reagent ortho-Quinones High yields, complementary to existing methods youtube.com
Electron-rich phenol (Diacetoxyiodo)benzene (B116549) Phenoxenium intermediate Mechanistic detection nih.gov
para-Alkyl phenols PhI(OAc)₂ / various nucleophiles ortho-Quinol ethers/esters Spirocyclization precursors nih.gov

Bond-Forming Reactions

Beyond its role in classical oxidative transformations, this compound can be implicated in reactions that forge new carbon-carbon bonds, a critical process in the construction of molecular frameworks. alevelchemistry.co.uk

The formation of carbon-carbon bonds is fundamental to organic synthesis. youtube.com While often associated with organometallic cross-coupling reactions, hypervalent iodine reagents can facilitate C-C bond formation through oxidative coupling pathways. For instance, the Kita group has developed iodoarene-catalyzed C-C bond-forming reactions of phenols, which proceed via oxidative dearomatization. nih.gov The use of a recyclable iodine(III) reagent in these processes opens new avenues for constructing complex molecules. nih.gov

Furthermore, the precursor to the title compound, 1-iodo-4-(trifluoromethyl)benzene, is a common coupling partner in palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira reactions, which are staples of C-C bond formation. chemistry.coach In a related transformation, palladium catalysis has been used for the defluorinative coupling of trifluoromethylarenes with dienes and various nucleophiles, showcasing innovative ways to modify the trifluoromethyl group itself to form new bonds. nih.gov The oxidative power of the iodyl version of the compound can be harnessed to promote intramolecular diaryl coupling, creating a new C-C bond to form carbazole (B46965) structures from diphenylamines in a metal-free process. thieme-connect.de

Carbon-Carbon Bond Formation

Oxidative Coupling Reactions

Hypervalent iodine reagents are pivotal in promoting oxidative coupling reactions, which allow for the direct formation of a bond between two C-H bonds or a C-H bond and another partner. These reactions represent a highly atom-economical approach to constructing biaryl and other conjugated systems that are prevalent in pharmaceuticals and materials science. nih.gov While specific examples detailing this compound are emerging, its reactivity is comparable to well-established iodine(III) reagents like phenyliodonium (B1259483) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), which are known to facilitate such couplings. acs.org For instance, iodine-promoted oxidative cross-coupling has been successfully used to synthesize complex heterocyclic structures by coupling methyl ketones with 2-methyl-3-arylquinazolin-4(3H)-ones, delivering products with high selectivity and in excellent yields. nih.gov The mechanism generally involves the hypervalent iodine compound oxidizing the substrate to generate a reactive intermediate, which then engages in the coupling process.

Table 1: Examples of Oxidative Coupling Reactions using Hypervalent Iodine Reagents

Substrate 1 Substrate 2 Iodine Reagent/Promoter Catalyst Product Type Reference
N-pivalyl indole Benzene (B151609) O₂ (as terminal oxidant) Pd(TFA)₂ C3-arylated indole nih.gov
2-methyl-3-arylquinazolin-4(3H)-one Methyl Ketone Iodine None (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one nih.gov
Alkene and Alkyne Difunctionalization

The difunctionalization of unsaturated carbon-carbon bonds is a powerful strategy for rapidly increasing molecular complexity. Hypervalent iodine reagents, including those derived from 1-iodo-4-(trifluoromethyl)benzene, excel in this area. They can mediate the addition of two different functional groups across an alkene or alkyne in a single step. For example, a hypervalent iodine reagent generated in situ from o-nitroiodobenzene and mCPBA has been used for the 1,3-difluorination of homoallylic ethers and benzylidenecyclopropanes. researchgate.net This highlights the ability of electron-poor hypervalent iodine compounds to facilitate challenging transformations, such as the introduction of fluorine atoms, leading to novel and synthetically valuable building blocks. researchgate.net The reaction proceeds through the activation of the double bond by the electrophilic iodine reagent, followed by sequential or concerted addition of the functional groups.

Spirocyclization Reactions

Spirocyclization reactions are essential for synthesizing spirocycles, three-dimensional structures found in many natural products and pharmacologically active compounds. Hypervalent iodine reagents are well-suited for promoting these transformations through oxidative cyclization. They can oxidize a substrate containing a tethered nucleophile, initiating an intramolecular cyclization cascade that results in the formation of the spirocyclic core. The electron-deficient nature of this compound makes it a particularly promising candidate for this class of reactions, capable of oxidizing a wide range of substrates, including phenols and anilines, to trigger the desired spirocyclization.

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, sulfur, and selenium is fundamental in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com this compound and related hypervalent iodine compounds serve as efficient reagents for these transformations.

C-N Bond Formation (e.g., Amination, Amidations, N-Arylation)

Hypervalent iodine reagents are extensively used to facilitate the formation of carbon-nitrogen bonds. researchgate.net Reagents like PIFA are known to mediate oxidative C-N bond formation in the synthesis of 1H-indazoles from arylhydrazones under mild conditions. researchgate.net This process involves direct intramolecular C-H amination. researchgate.net Similarly, these reagents can effect the conversion of aliphatic amides into amines. acs.org The generation of aryl radicals from aryl hydrazines using catalytic molecular iodine in the air also provides an efficient route for the arylation of various substrates, demonstrating a metal- and base-free approach to C-N bond formation. acs.org The high oxidation potential of this compound suggests it would be highly effective in these types of amination, amidation, and N-arylation reactions.

Table 2: Selected C-N Bond Formation Reactions

Reaction Type Substrate Reagent Conditions Product Reference
Intramolecular C-H Amination Arylhydrazone [Bis(trifluoroacetoxy)iodo]benzene (PIFA) Mild 1H-Indazole researchgate.net
C-O Bond Formation (e.g., Oxyaminations, Formation of Oxazolidinones)

The construction of carbon-oxygen bonds is another area where hypervalent iodine reagents demonstrate significant utility. These reagents can promote various oxidative C-O bond-forming reactions, including the synthesis of key heterocyclic structures like oxazolidinones. nih.gov Oxazolidinones are a critical class of compounds, with some members exhibiting potent antibacterial activity. nih.gov The synthesis often involves the cyclization of an amino alcohol derivative, a step that can be facilitated by an oxidizing agent to form the heterocyclic ring. For instance, the synthesis of (4S,5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone is a well-established multi-step procedure where acylation of the parent oxazolidinone is a key transformation. prepchem.com While direct use of this compound in oxyamination is an area of active research, its powerful oxidative nature makes it a suitable candidate for such transformations.

C-S and C-Se Bond Formation

The formation of carbon-sulfur and carbon-selenium bonds can also be achieved using hypervalent iodine chemistry. Research has shown that cyclic hypervalent iodine compounds, such as 1-phenylbenziodoxole, can react with diaryldichalcogenides (containing sulfur, selenium, or tellurium) to afford ortho-hetero-disubstituted phenylene compounds. nih.gov This demonstrates a direct method for creating C-S and C-Se bonds through the reactivity of the hypervalent iodine center. nih.gov These reactions typically proceed under thermal conditions, highlighting the stability and unique reactivity of cyclic hypervalent iodine reagents in forging bonds with heavier chalcogens. nih.gov

Selective Halogenations (e.g., Fluorination, Chlorination)

Hypervalent iodine reagents, including derivatives of 1-iodo-4-(trifluoromethyl)benzene, serve as powerful agents in selective halogenation reactions. Their utility stems from their ability to act as electrophilic halogen sources under mild conditions. The presence of the electron-withdrawing -CF₃ group on the benzene ring enhances the electrophilicity of the iodine center, making the corresponding reagents particularly reactive.

In practice, the hypervalent iodine compound can activate a halogen source or be part of a reagent that directly delivers a halogen. For instance, an iodoarene can be converted in situ to an active iodine(III) species like an iodoarene dihalide. This species then acts as an efficient halogenating agent for a variety of substrates.

Fluorination: For fluorination reactions, a hypervalent iodine(III) species can be generated from the parent iodoarene, 1-iodo-4-(trifluoromethyl)benzene, by reacting it with a fluoride (B91410) source. For example, the reaction with reagents like HF-Pyridine can form an activated iodoarene difluoride intermediate. acs.org This intermediate can then engage in reactions such as the fluorination of alkenes, where it adds across the double bond, often proceeding through a π-complex. acs.org

Chlorination: The chlorination of organic substrates can be achieved using hypervalent iodine reagents as chlorine carriers. The reaction of an isonitrile with a hypervalent iodine chloride, for instance, can lead to dichlorination products through a mechanism involving nucleophilic attack of the isonitrile on the iodine center, followed by reductive elimination. acs.org While direct chlorination of alkanes using this compound is not extensively documented, the principles of hypervalent iodine chemistry suggest its potential. The general mechanism involves the formation of an active chlorinating species that can react with substrates like electron-rich aromatic compounds or activated C-H bonds.

The table below illustrates the general types of halogenations where hypervalent iodine reagents derived from substituted iodoarenes are utilized.

Halogenation TypeSubstrate ClassReagent System ExampleProduct Type
Fluorination AlkenesArI / HF-PyridineVicinal difluorides or aminofluorides
Chlorination IsonitrilesArICl₂Carbonimidoyl dichlorides
Bromination Aromatic EthersArI (catalyst) / m-CPBA / KBrMonobrominated aromatics

This table presents generalized applications of aryl iodine-based reagents in halogenation reactions.

Rearrangement Reactions Promoted by Hypervalent Iodine

Hypervalent iodine reagents are highly effective in promoting a variety of oxidative rearrangement reactions, a capability attributed to their ability to initiate reactions under mild conditions, often forming cationic intermediates that readily rearrange. nih.govrsc.org These transformations include Hofmann-type, Beckmann, and Wagner-Meerwein rearrangements. acs.orgrsc.org

A prominent example is the Hofmann-type rearrangement of primary amides to amines or their derivatives. organic-chemistry.org In this process, the hypervalent iodine reagent, such as one derived from this compound, reacts with the primary amide. This reaction proceeds through an amidoiodane intermediate, which undergoes reductive elimination and a 1,2-shift of the R-group from the carbonyl carbon to the nitrogen atom. organic-chemistry.org This generates an isocyanate intermediate, which can be trapped by various nucleophiles. organic-chemistry.orgorganic-chemistry.org If the reaction is performed with a hypervalent iodine carboxylate, the in situ generated carboxylic acid can trap the isocyanate to yield a secondary amide after decarboxylation. organic-chemistry.org

The general mechanism for the Hofmann-type rearrangement is as follows:

Reaction of the primary amide with the hypervalent iodine(III) reagent to form an amidoiodane intermediate.

Reductive elimination to form a nitrenium-like species, releasing the iodoarene.

Rearrangement of the alkyl or aryl group to the nitrogen atom to form an isocyanate.

The isocyanate is trapped by a nucleophile (e.g., water, alcohol, or a carboxylic acid) to give the final product (amine, carbamate, or secondary amide).

The table below summarizes key rearrangement reactions facilitated by hypervalent iodine reagents.

Rearrangement TypeSubstrateProductKey Intermediate
Hofmann-Type Primary AmidesAmines, Carbamates, UreasIsocyanate
Oxidative Aryl Migration 4-Arylbut-3-enoic Acids4-Arylfuran-2(5H)-onesCationic species
Ring Expansion Cyclic KetonesLactones or Enlarged RingsVaries (e.g., Criegee-type)
Ring Contraction Fused Bicyclic AlkenesSpirocyclic compoundsCationic species

This table showcases the versatility of hypervalent iodine reagents in promoting various molecular rearrangements.

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

The development of chiral hypervalent iodine reagents for asymmetric catalysis is a significant area of research, aiming to provide metal-free alternatives for the synthesis of enantioenriched molecules. rsc.org While this compound itself is achiral, it can be derived from its precursor, 1-iodo-4-(trifluoromethyl)benzene, which serves as a scaffold for the synthesis of chiral hypervalent iodine catalysts.

Two primary strategies are employed to induce chirality:

Attachment of Chiral Ligands: Chiral ligands, such as chiral alcohols or carboxylic acids (e.g., lactate), can be attached to the iodine atom via ligand exchange. nih.gov The resulting chiral reagent can then participate in a stoichiometric or catalytic cycle to transfer chirality to the product.

Use of a Chiral Backbone: The iodoarene itself can possess axial chirality, often achieved by introducing bulky groups that restrict rotation around an Ar-Ar or Ar-I bond. This inherent chirality in the reagent's backbone can effectively control the stereochemical outcome of the reaction.

These chiral catalysts have been successfully applied in a range of asymmetric transformations, including oxidative dearomatizations, α-functionalization of carbonyl compounds, and difunctionalization of alkenes. nih.gov For example, asymmetric oxidative rearrangements have been attempted using lactate-based chiral hypervalent iodine reagents, although success can be substrate-dependent. nih.gov The design of the chiral environment around the iodine center is crucial for achieving high levels of enantioselectivity.

The table below provides examples of strategies used to generate chiral hypervalent iodine reagents for asymmetric synthesis.

Chiral StrategyChiral Source ExampleCatalyst TypeTypical Application
Chiral Ligand L-Tartaric Acid DerivativesIodine(V) ReagentAsymmetric oxidation of sulfides
Chiral Ligand (S)-Lactic AcidIodine(III) ReagentEnantioselective spirolactonizations
Chiral Backbone C₂-Symmetric Biaryl (BINOL-derived)Iodine(III) CatalystAsymmetric dearomatization
Chiral Backbone C₂-Symmetric Resorcinol-based IodideIodine(I)/Iodine(III) CatalysisEnantioselective aminofluorination

This table outlines established methods for creating chiral hypervalent iodine catalysts, which are applicable to precursors like 1-iodo-4-(trifluoromethyl)benzene.

Catalytic Systems and Regenerative Approaches for 1 Iodyl 4 Trifluoromethyl Benzene

Design and Development of Catalytic Cycles Utilizing 1-Iodyl-4-(trifluoromethyl)benzene

The central challenge in using this compound catalytically is the efficient regeneration of the active iodine(V) species from its inactive iodine(I) byproduct, 1-iodo-4-(trifluoromethyl)benzene. A catalytic cycle achieves this by coupling the oxidation of a substrate by the I(V) reagent with the re-oxidation of the resulting I(I) species by a terminal oxidant.

The fundamental catalytic cycle can be described as follows:

Oxidation Step: The active oxidant, this compound (ArIO₂), reacts with a substrate, transferring oxygen atoms and undergoing a two-electron reduction to its corresponding iodoarene, 1-iodo-4-(trifluoromethyl)benzene (ArI).

Regeneration Step: The inactive ArI is re-oxidized back to the active ArIO₂ by a terminal oxidant.

While chemical oxidants can be used, electrochemical methods offer a greener and more controlled approach. In an electrochemically driven cycle, the regeneration step occurs at an anode, with electrons serving as the "traceless" oxidant. nih.gov The iodoarene precursor, 1-iodo-4-(trifluoromethyl)benzene, is used in catalytic amounts. It is anodically oxidized to the active I(V) state, which then performs the desired chemical transformation in the bulk solution. researchgate.net The reduced iodoarene diffuses back to the anode to be re-oxidized, thus continuing the catalytic process. This strategy avoids the use of stoichiometric chemical oxidants, which often produce wasteful byproducts. nsf.gov

Strategies for Reagent Regeneration and Recyclability

The practical and economic viability of hypervalent iodine-mediated reactions hinges on the ability to regenerate and recycle the iodine reagent. nsf.govnsf.gov Stoichiometric use is inherently wasteful, producing equimolar amounts of iodoarene byproducts that can complicate product purification. nsf.gov

Electrochemical Regeneration: As outlined above, electrochemistry represents a premier strategy for in-situ regeneration. nih.gov By using electricity as the terminal oxidant, the iodine(I) precursor can be continuously converted to the active iodine(V) species within the reaction vessel. This method is highly atom-economical and minimizes waste streams, as the only byproduct is often dihydrogen gas generated at the cathode. nih.gov The process allows for precise control over the oxidizing power by tuning the applied potential or current, enhancing reaction selectivity.

Electrochemical Generation of Active Iodine(V) Species

The direct electrochemical synthesis of hypervalent iodine compounds from their iodoarene precursors is a highly attractive and sustainable alternative to traditional chemical oxidation methods. nsf.gov The generation of the active this compound species can be achieved through the anodic oxidation of 1-iodo-4-(trifluoromethyl)benzene.

This process is typically carried out in an electrochemical cell, which can be divided or undivided, equipped with a stable anode (e.g., glassy carbon, graphite, or platinum) and a cathode. nih.govresearchgate.net The general mechanism involves the oxidation of the iodine(I) atom of 1-iodo-4-(trifluoromethyl)benzene at the anode surface. In the presence of water, which acts as the oxygen atom source, the intermediate iodine species is further oxidized to the pentavalent state, forming this compound. nih.gov

Research has demonstrated that the electrochemical generation of iodine(V) compounds is particularly effective in aqueous electrolyte solutions. nih.gov The choice of solvent and electrolyte is crucial for stabilizing the generated hypervalent iodine species and ensuring high current efficiency.

ParameterTypical Conditions for Electrochemical HVI Generation
Cell Type Undivided or Divided Cell
Anode Material Graphite, Glassy Carbon, Platinum
Cathode Material Platinum, Graphite
Precursor Iodoarene (e.g., 1-iodo-4-(trifluoromethyl)benzene)
Solvent Acetonitrile, Fluorinated Alcohols (TFE, HFIP), Water
Electrolyte LiClO₄, Bu₄NBF₄, Bu₄NPF₆
Mode Constant Current or Constant Potential Electrolysis
Oxygen Source (for I(V)) Water

This table presents generalized conditions based on literature for the electrochemical generation of various hypervalent iodine (HVI) species, which are applicable to the synthesis of this compound. nih.govresearchgate.net

This electrochemical approach bypasses the need for harsh chemical oxidants like peracids or permanganates, offering a milder and more environmentally benign pathway to the active iodine(V) reagent. mdpi.com

Polymer-Supported and Heterogeneous Systems for Sustainable Catalysis

To overcome the challenges of catalyst separation and recycling in homogeneous catalysis, researchers have developed heterogeneous systems by immobilizing the iodoarene catalyst on a solid support. uprm.edu This strategy combines the high reactivity of molecular catalysts with the practical advantages of heterogeneous catalysts, such as easy recovery and reuse. youtube.com

The most common approach involves anchoring the iodoarene moiety, such as 1-iodo-4-(trifluoromethyl)benzene, to a polymer backbone. nsf.gov Polystyrene is a frequently used support, where the iodoarene can be incorporated during polymerization or grafted onto the pre-formed polymer. When used in a reaction, this polymer-supported reagent exists as a solid phase, distinct from the reactants and products in the liquid phase.

Polymer SupportDescription
Polystyrene (PS) A widely used, inexpensive, and chemically robust polymer support. The iodoarene is often attached to the phenyl rings of the polymer.
Poly(ethylene glycol) (PEG) A soluble polymer support that allows reactions to occur in a homogeneous phase but can be precipitated for recovery.
Silica Gel An inorganic support that offers high surface area and thermal stability for grafting the iodoarene catalyst.
Magnetic Nanoparticles Core-shell structures where a magnetic core (e.g., Fe₃O₄) is coated with a material functionalized with the iodoarene, allowing for magnetic separation. researchgate.net

This table summarizes common supports used for creating recyclable, heterogeneous hypervalent iodine reagents, which could be applied to 1-iodo-4-(trifluoromethyl)benzene. nsf.govresearchgate.net

These heterogeneous systems are a key step toward developing truly sustainable and industrially applicable processes utilizing the oxidative power of this compound. youtube.com

Sustainability and Environmental Impact in the Context of 1 Iodyl 4 Trifluoromethyl Benzene Utilization

Principles of Green Chemistry Applied to Hypervalent Iodine Reagents

Hypervalent iodine (HVI) reagents are recognized for their reactivity, which is comparable to that of some transition metals, but they possess the advantage of being less toxic and more environmentally sustainable. nih.govacs.org The application of green chemistry principles to HVI reagents like 1-iodyl-4-(trifluoromethyl)benzene aims to enhance these benefits further. Key areas of focus include the development of catalytic systems, the use of safer and recyclable reagents, and the design of reactions that occur in environmentally friendly solvents or even in a solid state. umn.eduscilit.com

One of the primary goals is to move from stoichiometric use of HVI reagents to catalytic systems. umn.edunsf.gov This involves the in situ generation of the active hypervalent iodine species from a precursor iodoarene, such as 1-iodo-4-(trifluoromethyl)benzene, using a terminal oxidant. The ideal oxidant would be environmentally benign, such as oxygen (O₂) or hydrogen peroxide (H₂O₂), which produce water as the only byproduct. nsf.gov This catalytic approach significantly reduces the amount of iodine-containing waste.

The principles of green chemistry as applied to HVI reagents are summarized below:

Green Chemistry PrincipleApplication to Hypervalent Iodine Reagents
Catalysis Development of systems where the iodoarene is used in catalytic amounts with a co-oxidant. researchgate.netnsf.gov
Less Hazardous Synthesis Using safer terminal oxidants like O₂ or H₂O₂ to generate the HVI reagent. nsf.gov
Safer Solvents & Auxiliaries Employing water, recyclable organic solvents, or solvent-free conditions. umn.edudiva-portal.org
Design for Energy Efficiency Utilizing mechanochemical methods or reactions that proceed at ambient temperature. rsc.org
Use of Renewable Feedstocks While not a primary focus currently, future developments could explore bio-derived iodoarenes.
Reduce Derivatives One-pot procedures that avoid the isolation of intermediate HVI compounds. diva-portal.org
Design for Degradation The iodoarene byproduct (e.g., 1-iodo-4-(trifluoromethyl)benzene) is generally less persistent than heavy metal waste.
Real-time Analysis Monitoring reactions to prevent byproduct formation and ensure complete conversion.
Inherently Safer Chemistry HVI reagents are generally less toxic than heavy metal alternatives like lead, mercury, or chromium. nih.gov

Solvent Selection and Minimization of Waste in Synthetic Protocols

Solvent use is a major contributor to the environmental impact of chemical processes. In protocols involving this compound and other HVI reagents, significant efforts have been made to replace hazardous solvents with greener alternatives. diva-portal.org Acetonitrile and chlorinated solvents like dichloromethane (B109758) are common in HVI chemistry but pose environmental and health risks. nih.govreddit.com

Research has demonstrated the viability of using water, fluorous solvents, or recyclable organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) in reactions mediated by HVI reagents. umn.edudiva-portal.org Water is an ideal green solvent, and its use has been demonstrated in mild and clean oxidation of alcohols using recyclable HVI reagents. nih.gov Furthermore, the development of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling), represents a significant advance in minimizing waste and energy consumption. nsf.govrsc.org

Waste minimization is intrinsically linked to the concept of recyclable reagents. Conventional HVI reactions produce a stoichiometric amount of an iodoarene byproduct, such as 1-iodo-4-(trifluoromethyl)benzene from the reduction of its corresponding iodyl species. nsf.gov This byproduct must be separated from the desired product, often requiring energy-intensive chromatography. nsf.gov To overcome this, several strategies have been developed:

Polymer-Supported Reagents: The iodoarene is immobilized on a solid polymer backbone. After the reaction, the polymer-bound byproduct can be removed by simple filtration and subsequently re-oxidized for reuse. umn.eduresearchgate.net

Non-Polymeric Recyclable Reagents: These are designed with specific physical properties (e.g., high crystallinity or attachment to a large molecular scaffold like adamantane) that allow for easy precipitation and recovery from the reaction mixture. nih.gov

Ionic Liquid-Supported Reagents: Anchoring the iodoarene to an ionic liquid allows for the reaction to proceed in a biphasic system, simplifying product separation and reagent recycling. organic-chemistry.org

Atom Economy and Efficiency Metrics

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. chemistry-teaching-resources.com It provides a more insightful view of waste generation than percentage yield alone, as a reaction can have a 100% yield but a very low atom economy if it produces significant byproducts. chemistry-teaching-resources.comlibretexts.org

The formula for atom economy is:

When used stoichiometrically, hypervalent iodine reagents often exhibit poor atom economy. nsf.gov For example, in an oxidation reaction where this compound acts as the oxidant, the 1-iodo-4-(trifluoromethyl)benzene molecule is generated as a large byproduct, significantly lowering the atom economy.

Hypothetical Example: Oxidation of Benzyl (B1604629) Alcohol

Consider the oxidation of benzyl alcohol to benzaldehyde (B42025) using this compound.

Reaction: C₆H₅CH₂OH + C₇H₄F₃IO₂ → C₆H₅CHO + C₇H₄F₃I + H₂O

Molecular Weights:

Benzyl Alcohol (C₆H₅CH₂OH): 108.14 g/mol

this compound (C₇H₄F₃IO₂): 304.00 g/mol

Benzaldehyde (C₆H₅CHO): 106.12 g/mol (Desired Product)

1-Iodo-4-(trifluoromethyl)benzene (C₇H₄F₃I): 272.00 g/mol (Byproduct)

Water (H₂O): 18.02 g/mol (Byproduct)

Atom Economy Calculation:

This low value highlights the inherent inefficiency of using such reagents stoichiometrically. Catalytic approaches dramatically improve the atom economy by minimizing the amount of the iodine reagent required. Other metrics like the E-Factor (Environmental Factor), which quantifies the total mass of waste produced per kilogram of product, also underscore the environmental benefits of catalytic over stoichiometric processes. Solvents are typically not included in the atom economy calculation but are considered in the E-Factor. reddit.com

Lifecycle Assessment of Synthetic Protocols Involving this compound

A complete Lifecycle Assessment (LCA) provides a holistic evaluation of the environmental impact of a product or process, from raw material extraction ("cradle") to final disposal ("grave"). For a chemical like this compound, a comprehensive LCA would be a complex undertaking. It would need to quantify the environmental burdens associated with:

Synthesis of the Precursor: The production of the starting material, 1-iodo-4-(trifluoromethyl)benzene, which itself involves multiple synthetic steps from more basic feedstocks. ontosight.ai

Oxidation Step: The energy and materials (oxidizing agents) required to convert the precursor iodoarene into the active this compound reagent. The choice of oxidant (e.g., peracetic acid vs. H₂O₂) significantly influences the environmental profile. nsf.gov

Use Phase: The energy, solvents, and other auxiliary materials consumed during the synthetic application of the reagent.

Waste Management: The environmental impact of treating and disposing of the solvent and the 1-iodo-4-(trifluoromethyl)benzene byproduct. If the byproduct is recycled, the assessment must include the energy and reagents needed for its recovery and re-oxidation.

Future Research Directions and Translational Impact

Development of Next-Generation 1-Iodyl-4-(trifluoromethyl)benzene Reagents with Enhanced Reactivity and Selectivity

The development of next-generation hypervalent iodine(V) reagents derived from this compound is a key area of focus. The goal is to create new compounds with fine-tuned steric and electronic properties to achieve greater control over chemical reactions. By modifying the substituents on the benzene (B151609) ring, chemists can influence the reagent's reactivity and selectivity. For instance, introducing different electron-withdrawing or -donating groups can alter the iodine center's electrophilicity, thereby tailoring its reactivity towards specific functional groups. This allows for the design of reagents that can perform challenging transformations with high precision, minimizing side reactions and improving yields.

Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex natural products and bioactive molecules. These intricate molecules often possess multiple sensitive functional groups, requiring highly selective reagents for their construction. The ability of this compound to effect specific transformations, such as the selective oxidation of alcohols or the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, is crucial for the successful synthesis of these targets. Researchers are continuously exploring new applications of this reagent in the late-stage functionalization of complex scaffolds, a strategy that can rapidly generate diverse libraries of bioactive compounds for drug discovery and development.

Computational Design and Predictive Modeling for Novel Transformations

Computational design and predictive modeling are becoming increasingly important in harnessing the full potential of this compound. By using quantum mechanical calculations, such as density functional theory (DFT), researchers can gain detailed insights into the mechanisms of reactions involving this reagent. These computational studies help to elucidate the intricate electronic and steric factors that govern the reactivity and selectivity of a given transformation. This fundamental understanding is instrumental in predicting the outcomes of new reactions and in the rational design of novel reagents and catalysts with improved performance. The synergy between computational modeling and experimental work accelerates the discovery and optimization of new synthetic methodologies.

Scalability and Industrial Relevance in Fine Chemical Synthesis

The scalability and industrial relevance of this compound are critical considerations for its widespread adoption in fine chemical synthesis. While hypervalent iodine reagents have traditionally been viewed as specialty chemicals for academic research, there is a growing interest in their application on an industrial scale. The development of cost-effective and environmentally friendly methods for the synthesis of this compound and the efficient recycling of its iodine-containing byproducts are key challenges being addressed. Demonstrating the robustness and reliability of processes utilizing this reagent in large-scale pilot studies is essential for its transition from the laboratory to industrial manufacturing, where it can contribute to the streamlined production of pharmaceuticals, agrochemicals, and other high-value chemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Iodyl-4-(trifluoromethyl)benzene, and how can purity be verified?

  • Methodology :

  • Synthesis : Start with a trifluoromethylbenzene precursor (e.g., 4-(trifluoromethyl)benzaldehyde) and perform iodination using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene. The iodyl group (IO₂) can be introduced via oxidation of iodide intermediates under controlled acidic conditions .
  • Purification : Use recrystallization in polar aprotic solvents (e.g., DMF) or column chromatography with silica gel.
  • Purity Verification : Employ HPLC (High-Performance Liquid Chromatography) with UV detection and compare retention times against standards. Validate via elemental analysis and NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (~-60 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
  • Infrared (IR) Spectroscopy : Detect characteristic C-F (1100–1200 cm⁻¹) and I=O (800–900 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Waste Management : Segregate iodine-containing waste and dispose via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data when characterizing this compound?

  • Methodology :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous results, use X-ray crystallography to confirm bond angles and spatial arrangement.
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies optimize the electrophilic substitution reactions involving the iodyl group in aromatic systems?

  • Methodology :

  • Directing Effects : The iodyl group (IO₂) is strongly electron-withdrawing, meta-directing. Use Lewis acids (e.g., BF₃) to enhance electrophile activation.
  • Solvent Optimization : Perform reactions in dichloromethane or acetonitrile to stabilize charged intermediates. Monitor temperature (0–25°C) to control reaction kinetics .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzene ring in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : The CF₃ group reduces electron density, slowing nucleophilic attacks but enhancing stability toward oxidation. Use Suzuki-Miyaura coupling with Pd catalysts and aryl boronic acids under inert atmospheres.
  • Regioselectivity : The para-CF₃ group directs coupling to the meta position relative to the iodyl substituent .

Q. What computational methods are used to predict the stability and reaction pathways of hypervalent iodine compounds like this compound?

  • Methodology :

  • DFT Calculations : Model iodine’s oxidation states and bond dissociation energies (BDEs) using Gaussian or ORCA software.
  • Reaction Pathway Simulation : Apply transition state theory (TST) to predict intermediates in iodination reactions. Validate with kinetic isotope effects (KIEs) .

Methodological Considerations

  • Experimental Design : Prioritize small-scale pilot reactions to optimize conditions (e.g., reagent stoichiometry, temperature) before scaling up .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility. For structural ambiguities, cross-reference with crystallographic databases (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.